

An In-depth Technical Guide to (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-(Benzylamino)propan-1-ol

Cat. No.: B1352430

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CAS Number: 74609-49-7

This technical guide provides a comprehensive overview of **(R)-2-(Benzylamino)propan-1-ol**, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. This document collates available physicochemical data, discusses its relevance in synthetic chemistry, and outlines general experimental approaches for the synthesis of related chiral molecules.

Physicochemical Properties

(R)-2-(Benzylamino)propan-1-ol is a chiral compound valued for its role as a building block in asymmetric synthesis.^[1] Its stereospecific nature makes it a useful intermediate in the creation of more complex chiral molecules, particularly within the pharmaceutical and agrochemical industries. The fundamental properties of this compound are summarized in the table below.

Property	Value	References
CAS Number	74609-49-7	[2]
Molecular Formula	C ₁₀ H ₁₅ NO	[2]
Molecular Weight	165.23 g/mol	[2]
Purity	Typically ≥97%	[2]
Physical Form	Solid	
Storage Conditions	2-8 °C, under inert atmosphere, protected from light	[2]

Applications in Drug Discovery and Development

Chiral amino alcohols are crucial structural motifs in a wide array of bioactive molecules and pharmaceuticals.[3] The defined stereochemistry of compounds like **(R)-2-(Benzylamino)propan-1-ol** is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] This makes enantiomerically pure building blocks essential for modern drug design.[5]

While specific biological activity or direct use in drug development for **(R)-2-(Benzylamino)propan-1-ol** is not extensively documented in publicly available literature, its structural class is integral to the synthesis of various therapeutic agents. For instance, derivatives of N-benzyl-L-alanine and other phenylalanine derivatives have been investigated as potent inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4), which is relevant in the treatment of type 2 diabetes.[6][7] Furthermore, N-benzyl substituted amino alcohol moieties have been shown to be critical for the antiproliferative activity of certain compounds against cancer cell lines.[8]

Experimental Protocols: Synthesis of Chiral Amino Alcohols

A specific, detailed experimental protocol for the synthesis of **(R)-2-(Benzylamino)propan-1-ol** is not readily available in peer-reviewed literature, suggesting it is likely synthesized on an

industrial scale as a chemical intermediate. However, general methods for the stereoselective synthesis of chiral amino alcohols are well-established. One common approach involves the reductive amination of a chiral precursor.

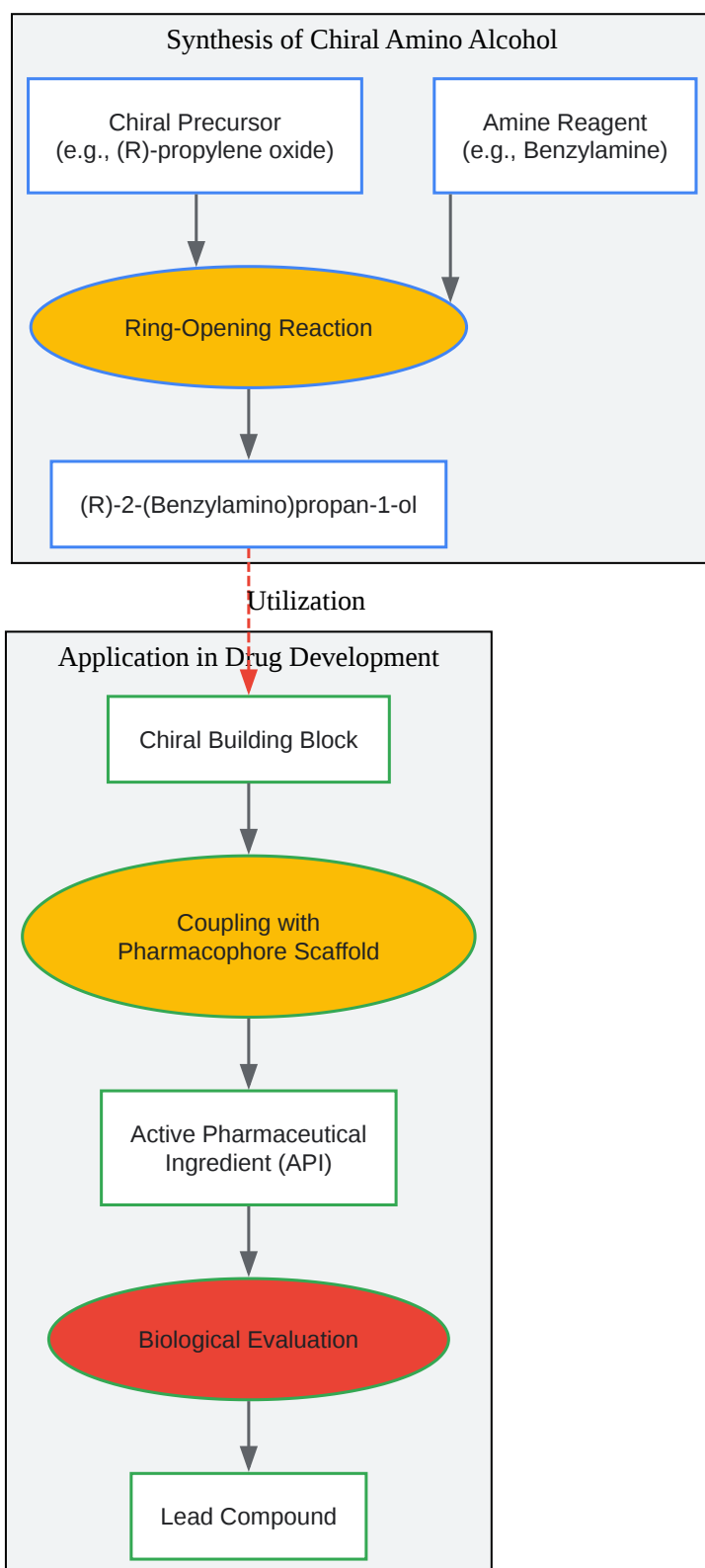
A representative, generalized protocol for the synthesis of a chiral amino alcohol from a chiral epoxide is outlined below. This method is illustrative of the chemical transformations that could be employed.

General Protocol for the Synthesis of a Chiral 1-Amino-2-Propanol Derivative:

- **Ring-Opening Reaction:** A chiral propylene oxide (e.g., (R)-propylene oxide) is reacted with an amine (in this case, benzylamine) in a suitable solvent. The reaction is often carried out at room temperature or with gentle heating. The nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring leads to the formation of the corresponding amino alcohol.^[9]
- **Work-up and Purification:** Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography or distillation to yield the pure chiral amino alcohol.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of a chiral amino alcohol like **(R)-2-(Benzylamino)propan-1-ol** in a drug discovery context.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-(Benzylamino)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352430#r-2-benzylamino-propan-1-ol-cas-number]

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